![molecular formula C15H18N2O4 B6345311 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264045-32-0](/img/structure/B6345311.png)
3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in reactions involving boronic esters .
Mode of Action
The compound is likely to interact with its targets through a radical approach, as suggested by the catalytic protodeboronation of alkyl boronic esters . This process involves the removal of a boron atom from the boronic ester, which can then be used in further reactions.
Biochemical Pathways
The compound is involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This process involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule.
Pharmacokinetics
The compound’s stability and reactivity suggest that it could be readily prepared and is generally environmentally benign .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound might be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Biological Activity
3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264045-32-0) belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
The molecular formula of this compound is C15H17N2O4 with a molecular weight of approximately 290.319 g/mol. The compound features an ethoxycarbonyl group and a methylphenyl moiety, which contribute to its biological properties.
Pharmacological Activity
Research indicates that compounds containing the pyrazole nucleus exhibit various pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The following sections detail these activities as they relate specifically to this compound.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, a study reported that similar pyrazole compounds exhibited significant inhibition of carrageenan-induced paw edema in rats, suggesting their efficacy as anti-inflammatory agents .
Compound | Dose (mg/kg) | % Inhibition |
---|---|---|
This compound | TBD | TBD |
Indomethacin (Standard) | 10 | 86.72 |
Analgesic Activity
The analgesic properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Similar compounds have shown promising results in pain models .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial effects against various bacterial strains. Studies have indicated that modifications in the pyrazole structure can enhance antimicrobial activity against pathogens such as E. coli and S. aureus .
Compound | Bacterial Strain | Activity |
---|---|---|
This compound | TBD | TBD |
Standard Antibiotic | TBD | TBD |
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives in cancer therapy. Some studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions. The synthesis pathway can be optimized to yield high purity and yield.
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives where several showed significant anti-inflammatory and analgesic activities comparable to established NSAIDs . This highlights the potential therapeutic applications of this compound in treating inflammatory diseases.
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-(2-methylphenyl)-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-13(18)11-9-15(3,14(19)20)17(16-11)12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWYCSYTZCYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.